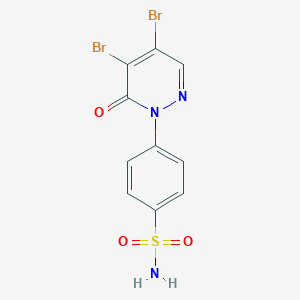

4-(4,5-Dibromo-6-oxo-1,6-dihydropyridazin-1-yl)benzene-1-sulfonamide

Description

4-(4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)benzene-1-sulfonamide is a chemical compound with the molecular formula C10H7Br2N3O3S and a molecular weight of 409.06 g/mol . This compound is characterized by the presence of a pyridazinone ring substituted with bromine atoms and a benzene sulfonamide group. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name |

4-(4,5-dibromo-6-oxopyridazin-1-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Br2N3O3S/c11-8-5-14-15(10(16)9(8)12)6-1-3-7(4-2-6)19(13,17)18/h1-5H,(H2,13,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSYDPAAQMJGNRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C(=C(C=N2)Br)Br)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Br2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)benzene-1-sulfonamide typically involves the following steps:

Formation of the Pyridazinone Ring: The pyridazinone ring is synthesized by reacting a suitable precursor with bromine under controlled conditions to introduce the bromine atoms at the desired positions.

Sulfonamide Formation: The benzene sulfonamide group is introduced by reacting the pyridazinone intermediate with a sulfonamide reagent under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters such as temperature, pressure, and reaction time.

Purification Steps: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using suitable reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate substitution reactions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced products.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-(4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)benzene-1-sulfonamide is , with a molecular weight of approximately 409.05 g/mol. The compound features a sulfonamide group, which is known for its biological activity, along with a pyridazinone core that enhances its reactivity.

Chemistry

In the realm of synthetic chemistry, this compound serves as a versatile building block for the synthesis of various supramolecular structures. It is particularly useful in creating metal-organic frameworks (MOFs) and coordination polymers due to its ability to coordinate with metal ions effectively . The presence of bromine atoms in its structure allows for further functionalization through nucleophilic substitution reactions.

Biological Applications

The compound has demonstrated significant biological activities:

- Anticancer Activity : Studies indicate that this compound exhibits antiproliferative effects against various cancer cell lines. Its mechanism may involve the inhibition of key metabolic pathways essential for tumor growth .

- Enzyme Inhibition : It has shown potential as an inhibitor of enzymes such as α-glucosidase and cholinesterases. The inhibition of α-glucosidase suggests applications in managing diabetes by controlling postprandial hyperglycemia . Additionally, cholinesterase inhibition indicates potential neuroprotective effects beneficial for treating neurodegenerative diseases like Alzheimer's .

Medicinal Chemistry

The compound's interactions with biological macromolecules make it a candidate for drug development. Its ability to modulate enzyme activity can lead to therapeutic applications in treating metabolic disorders and neurodegenerative conditions . Molecular docking studies have suggested that the compound binds effectively to target enzymes, enhancing its potential efficacy as a therapeutic agent .

Industrial Applications

In industrial contexts, this compound is utilized in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other high-performance materials .

Data Summary Table

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines revealed that this compound exhibited significant cytotoxic effects. The compound's mechanism was linked to the disruption of metabolic pathways crucial for cell proliferation.

Case Study 2: Enzyme Inhibition

In vitro assays demonstrated that the compound effectively inhibited α-glucosidase activity at lower concentrations compared to standard inhibitors like acarbose. This suggests a promising role in diabetes management by reducing glucose absorption post-meal.

Mechanism of Action

The mechanism of action of 4-(4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

- 4-(4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)methyl acetate

- 4-(4,5-dibromo-6-oxopyridazin-1-yl)benzenesulfonamide

Uniqueness

4-(4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)benzene-1-sulfonamide is unique due to its specific substitution pattern and the presence of both bromine atoms and a sulfonamide group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

4-(4,5-Dibromo-6-oxo-1,6-dihydropyridazin-1-yl)benzene-1-sulfonamide is a synthetic compound that has garnered significant attention in medicinal chemistry due to its unique structure and potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C10H7Br2N3O3S

- Molecular Weight : 409.1 g/mol

- CAS Number : 2163817-03-4

The structure features a sulfonamide group attached to a benzene ring, which is further substituted with a dibromopyridazinone moiety. This configuration contributes to its biological activity, particularly as an inhibitor of specific enzymes.

Research indicates that this compound primarily acts as an inhibitor of phosphoinositide 3-kinase delta (PI3Kδ). This enzyme is crucial in regulating various cellular processes including growth, metabolism, and immune responses. The inhibition of PI3Kδ suggests potential therapeutic applications in treating diseases such as cancer and autoimmune disorders .

Interaction Studies

Molecular docking studies have shown that this compound interacts specifically with the active site of PI3Kδ. Biochemical assays have confirmed its inhibitory effects on enzymatic activity, indicating a strong binding affinity that could be exploited for drug development.

Biological Activity Data

The biological activity of this compound has been evaluated through various experimental designs. A summary of key findings is presented in the table below:

Case Study 1: Cancer Cell Line Inhibition

A study investigated the effects of the compound on MG-63 osteosarcoma cells. Results indicated that the compound exhibited concentration-dependent inhibition of cell viability, outperforming established controls under hypoxic conditions. This highlights its potential as an anticancer agent .

Case Study 2: Cardiovascular Effects

Another research focused on the cardiovascular implications of sulfonamide derivatives. While not directly testing this specific compound, related studies have shown that similar structures can influence perfusion pressure and coronary resistance through calcium channel modulation. This suggests a broader scope of biological activity that may warrant further investigation for cardiovascular applications .

Q & A

Q. What are the primary research applications of this compound in supramolecular chemistry?

The compound serves as a building block for synthesizing supramolecular architectures like metal-organic frameworks (MOFs) and coordination polymers. Its sulfonamide and pyridazinyl moieties enable coordination with transition metals (e.g., Cu²⁺, Zn²⁺) through nitrogen and oxygen donor atoms. Researchers should focus on optimizing ligand-metal ratios and reaction solvents (e.g., DMF, DMSO) to stabilize these structures .

Q. How is the antiproliferative activity of this compound validated in cancer research?

Standard assays include MTT or SRB protocols using tumor cell lines (e.g., HeLa, MCF-7). The compound’s IC₅₀ values are determined via dose-response curves, with controls for solvent effects (e.g., DMSO ≤0.1% v/v). Parallel assays with healthy cell lines (e.g., HEK293) are critical to assess selectivity .

Advanced Research Questions

Q. What methodological strategies are recommended to optimize the compound’s synthesis for biomedical applications?

- Step 1 : Start with bromination of pyridazinone precursors under controlled conditions (e.g., NBS in CCl₄ at 0–5°C) to minimize diastereomer formation.

- Step 2 : Couple the intermediate with benzene sulfonamide via nucleophilic substitution (K₂CO₃, DMF, 80°C).

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC (C18 column, mobile phase: acetonitrile/water + 0.1% TFA) .

Q. How can researchers resolve contradictions in reported antiproliferative IC₅₀ values across studies?

Discrepancies may arise from:

- Cell line variability : Genetic drift or passage number differences. Validate cell authenticity via STR profiling.

- Assay conditions : Standardize incubation time (e.g., 48–72 hours) and serum concentration (e.g., 10% FBS).

- Data normalization : Use Z-factor or normalized viability metrics relative to positive controls (e.g., cisplatin) .

Q. What experimental designs are suitable for studying the compound’s environmental fate and ecotoxicology?

- Phase 1 : Conduct OECD 105 (water solubility) and 107 (partition coefficient) tests.

- Phase 2 : Use HPLC-MS/MS to track abiotic degradation (hydrolysis, photolysis) under varying pH and UV light conditions.

- Phase 3 : Assess acute toxicity in model organisms (e.g., Daphnia magna) via OECD 202, with endpoints like LC₅₀ and oxidative stress biomarkers (e.g., catalase activity) .

Q. How should researchers analyze the compound’s stability under long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.